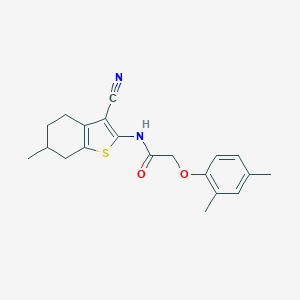
2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTMA and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of CTMA involves the inhibition of tubulin polymerization, which is essential for cell division. CTMA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CTMA has also been shown to possess anti-inflammatory and analgesic effects. Studies have demonstrated that CTMA inhibits the production of pro-inflammatory cytokines and reduces pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTMA is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. However, one of the limitations of CTMA is its poor solubility in water, which can affect its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research and development of CTMA. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to elucidate the mechanism of action of CTMA and its potential side effects in vivo.
In conclusion, CTMA is a fascinating chemical compound with a wide range of potential applications. Its unique chemical structure and properties make it a promising candidate for the development of anticancer agents and other therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential limitations.
Méthodes De Synthèse
The synthesis of CTMA involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.
Applications De Recherche Scientifique
CTMA has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CTMA exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3,(H,22,23)/b14-9+ |
Clé InChI |
PRWWVIIXPLUAHI-NTEUORMPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C#N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)


![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)